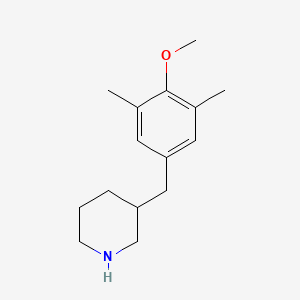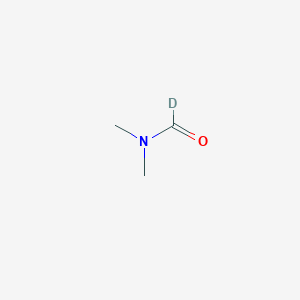
N,N-Dimethylformamide-d
Overview
Description
N,N-Dimethylformamide-d7 (DMF-d7) is a deuterated derivative of N,N-Dimethylformamide. . DMF-d7 is frequently used as an aprotic solvent in chemical transformations .
Synthesis Analysis
DMF-d7 has been used in the synthesis of palladium nanoparticles for use in the Suzuki–Miyaura cross-coupling reaction . The synthesis of DMF-protected transition metal nanoparticles has also been reported .Molecular Structure Analysis
The molecular structure of DMF-d7 can be represented by the linear formula: DCON(CD3)2 . More detailed structural analysis can be found in the references .Chemical Reactions Analysis
DMF is known to act as a reagent, a catalyst, and a stabilizer in organic chemistry . It has been used in various chemical reactions, including formylation, amination, aminocarbonylation, amidation, and cyanation .Physical And Chemical Properties Analysis
DMF-d7 is a liquid with a refractive index of n20/D 1.428 (lit.) and a density of 1.03 g/mL at 25 °C (lit.) . More detailed physical and chemical properties can be found in the references .Scientific Research Applications
N,N-Dimethylformamide-d (DMF-d) Applications in Scientific Research
Synthesis of Compounds: DMF-d can be used as a multipurpose reagent, providing its own hydrogen, carbon, nitrogen, and oxygen atoms for synthesizing a variety of compounds under different experimental conditions .
Molecular Biology: As a solvent with a low evaporation rate, DMF-d is useful for preparing solutions with hydrophobic organic compounds used in molecular biology applications .
Charge Transfer Complexes: Computational studies suggest that DMF-d can form Van der Waals complexes with electron-deficient fluorinated aromatic rings, which evolve under light toward charge transfer complexes stabilized by ammonium formate .
Organic Chemistry Reactions: A rich array of reactions in organic chemistry utilize DMF or DMF-d as reactants, where these amides deliver their atoms for the synthesis of various compounds .
Mechanism of Action
Target of Action
N,N-Dimethylformamide-d, often referred to as DMF, is a unique chemical compound that plays multiple roles in organic chemistry . It is frequently used as an aprotic solvent in chemical transformations . In addition to being an effective polar aprotic solvent, N,N-Dimethylformamide-d can also be used as a reagent, a catalyst, and a stabilizer .
Mode of Action
N,N-Dimethylformamide-d interacts with its targets in a variety of ways. It can act as a nucleophilic or electrophilic reagent, with neutral, ionic, and radical species potentially being key intermediates . The catalytic mechanism entails reversible formation of an imidoyl chloride . It acts as a catalyst in preparing the corresponding azepine, for the cycloaddition reaction of CO2 to propylene oxide, synthesis of cyclic carbonates, condensation reactions of alkylisocyanides (or arylisocyanides) with barbituric acid derivatives, reductive ring-cleavage of isoxazole, allylation of aldehydes, conversion of both primary and secondary alcohols to bromides, and acylation of aromatic compounds .
Biochemical Pathways
N,N-Dimethylformamide-d affects a variety of biochemical pathways. It is involved in the degradation of N,N-Dimethylformamide by bacterial consortia under aerobic, fermentative, and nitrate-reducing conditions . It also plays a role in the cyanation of (hetero)arenes by the combination of N,N-Dimethylformamide-d and ammonium iodide .
Pharmacokinetics
It is known that n,n-dimethylformamide-d is a polar aprotic solvent with a high boiling point, which facilitates reactions that follow polar mechanisms . This suggests that it may have good bioavailability due to its solubility properties.
Result of Action
The molecular and cellular effects of N,N-Dimethylformamide-d’s action are diverse. It has been observed to damage the liver in animals and humans when exposed acutely . Chronic occupational exposure to N,N-Dimethylformamide-d by inhalation has resulted in effects on the liver and digestive disturbances in workers . It has also been observed to induce a cytosolic Ca2+ burst via extracellular Ca2+ and Ca2+ channels in Trichoderma reesei, a filamentous fungus .
Action Environment
The action, efficacy, and stability of N,N-Dimethylformamide-d can be influenced by environmental factors. For instance, it has been found that the degradation of N,N-Dimethylformamide-d by bacterial consortia can be affected by a variety of salt concentrations and pH values . Additionally, the European Commission has published a regulation restricting N,N-Dimethylformamide-d, an aprotic solvent used in many industrial applications in the EU . This decision follows the proposal of the Italian authorities and the opinion of ECHA’s scientific committees .
Safety and Hazards
Future Directions
Future research may focus on the identification of efficient preventive measures against the toxicity of DMF to occupational workers, the investigation of the detrimental effects of DMF at environmentally relevant doses, and the studies on the elimination and recycling of DMF in industrial wastes . The European Commission has published a regulation restricting DMF, which will start applying from December 2023 .
properties
IUPAC Name |
1-deuterio-N,N-dimethylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO/c1-4(2)3-5/h3H,1-2H3/i3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMXDDKWLCZADIW-WFVSFCRTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30480215 | |
| Record name | N,N-Dimethylformamide-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethylformamide-d | |
CAS RN |
2914-27-4 | |
| Record name | N,N-Dimethylformamide-d | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30480215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2914-27-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is N,N-Dimethylformamide-d used in studying wood cell walls?
A: N,N-Dimethylformamide-d is a powerful swelling agent for wood. Researchers used it in deuterium ((2)H) NMR studies to analyze the orientation and behavior of different components within intact wood cell walls. The deuterated form allows scientists to differentiate the signal from the solvent and the wood components. Specifically, it helped identify a highly oriented amorphous phase in the secondary wall and a more isotropic domain likely representing the compound middle lamella. []
Q2: Can you provide some spectroscopic data for N,N-Dimethylformamide-d?
A: While the provided abstracts don't contain specific spectroscopic data for N,N-Dimethylformamide-d, they highlight its use in deuterium ((2)H) NMR spectroscopy. [, ] This technique relies on the nuclear properties of deuterium and provides information about the molecular dynamics and orientation of molecules containing this isotope.
Q3: How does N,N-Dimethylformamide affect the NMR analysis of certain compounds?
A: N,N-Dimethylformamide-d was used as a solvent in proton NMR studies investigating solvent effects on macrocyclic and nonmacrocyclic compounds containing N-H groups. [] The research showed that this solvent caused a downfield shift in amine proton signals compared to other solvents like toluene-d8 or benzene-d6. This effect is attributed to the polarity of N,N-Dimethylformamide, influencing the chemical environment and thus the NMR signals of the studied compounds.
Q4: Is N,N-Dimethylformamide compatible with studies involving free radicals?
A: Yes, but with caution. One study investigated the use of N,N-Dimethylformamide in sonolysis experiments (using ultrasound to induce chemical reactions) to generate free radicals in organic liquids. [] While the study successfully used N,N-Dimethylformamide, researchers noted the importance of using deuterated N,N-Dimethylformamide-d7 to differentiate signals from the solvent and the generated radicals. This highlights the potential for N,N-Dimethylformamide itself to generate radicals during sonolysis, which could interfere with the analysis if not properly accounted for.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R,S)-3-[(Tert-butyldimethylsilyl)oxy]-2-methyl-butanoic Acid Methyl Ester](/img/structure/B1365272.png)
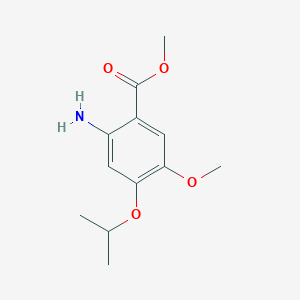
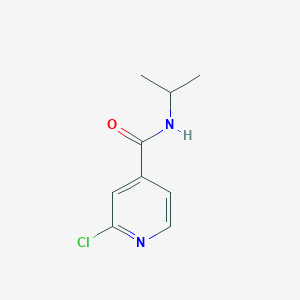
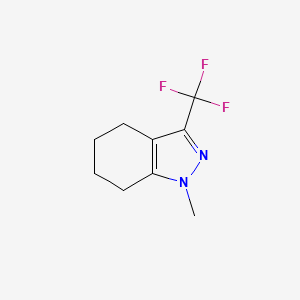
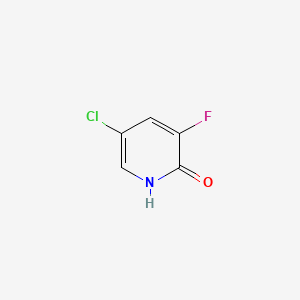
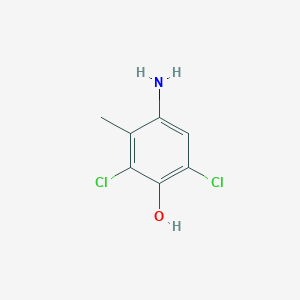


![8-Chloro-2-ethylimidazo[1,2-a]pyrazine](/img/structure/B1365291.png)
![(1S,2S)-2-[(4-chlorophenyl)sulfanyl]cyclohexan-1-ol](/img/structure/B1365292.png)
![(1R,2R)-2-[(2-methylphenyl)amino]cyclopentan-1-ol](/img/structure/B1365293.png)
![8-Benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1365294.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-amine](/img/structure/B1365297.png)
